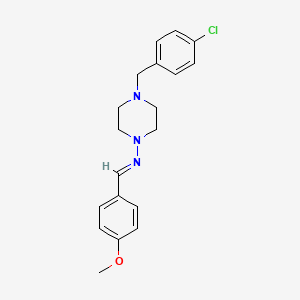

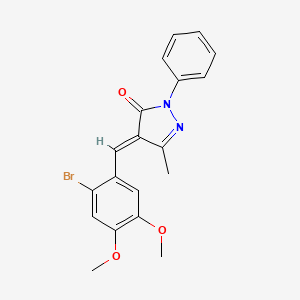

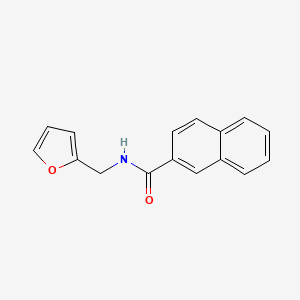

![molecular formula C26H24N4O3 B5535460 N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)

N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole derivatives, including N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide, are of significant interest due to their diverse industrial and biological applications. These compounds exhibit a wide range of activities, making them valuable for further exploration and development in various scientific fields.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazides with various aldehydes or ketones, leading to a variety of structurally complex compounds. For instance, the synthesis and characterization of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-hydroxybenzohydrazide derivatives have been designed by combining phenyl and phenyl pyrazole with a hydrazone bond, demonstrating the versatility in synthesizing pyrazole derivatives (Lu Jun, 2010).

Molecular Structure Analysis

Advanced spectroscopic techniques, including FT-IR, FT-Raman, and NMR, alongside molecular dynamic simulations and molecular docking studies, are pivotal in understanding the structural intricacies of pyrazole derivatives. These methods provide insights into the electronic structure, conformational analysis, and stability arising from hyper-conjugative interactions and charge delocalization (Pillai et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives are reactive towards a range of chemical modifications, including autoxidation and hydrolysis, with their reactivity influenced by substituent effects on the phenyl rings. Studies on substituent effects highlight how electron-donating and electron-withdrawing groups can significantly impact the catalytic activity and reactivity of these compounds, further influencing their biological activity and potential applications (Lu Jun, 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, can be extensively analyzed using X-ray crystallography and spectroscopic methods. These studies not only provide a deeper understanding of the compound's physical characteristics but also facilitate the optimization of its properties for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the development of pyrazole derivatives as potential therapeutic agents. Molecular docking studies, for example, have confirmed the potential of certain pyrazole derivatives as inhibitors of specific enzymes, aligning with their anticipated biological activities (Pillai et al., 2017).

Applications De Recherche Scientifique

Vibrational Spectroscopic Investigations and Molecular Docking Studies

Research on similar pyrazole derivatives, like N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, has involved vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies. These compounds are significant due to their industrial and biological importance. The studies include conformational analysis, local reactivity properties via MEP and ALIE surfaces, and assessments of reactive properties through autoxidation and hydrolysis mechanisms. Molecular docking has confirmed potential inhibitory activities against CDK2s, highlighting their relevance in drug discovery and molecular biology (Pillai et al., 2017).

Synthesis, Characterization, and Antimicrobial Evaluation

A novel series of compounds related to pyrazole derivatives has been synthesized and evaluated for antimicrobial activity. This research demonstrates the process of cyclization and oxidative cyclization, yielding compounds with significant antimicrobial potency. Among these, some compounds have shown effective inhibitory concentrations against bacteria and fungi, making them promising candidates for further antimicrobial agent development (Ningaiah et al., 2014).

Coordination Chemistry and Spectroscopic Characterization

The coordination chemistry of compounds structurally related to the one you're interested in has been explored with various metals. Studies have characterized these compounds through elemental and thermal analyses, magnetic moments, and various spectroscopic techniques, revealing their potential in the development of new materials and catalysts (Fouda et al., 2008).

Synthesis and Anticancer Activity

Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a core structural motif with the compound of interest, has shown promising anticancer activity. The synthesis of these compounds involves hydrolysis, reaction with various amines, and evaluation against human breast adenocarcinoma cell lines, highlighting their potential in cancer therapy (Abdellatif et al., 2014).

Molecular Docking and Spectroscopic Studies

Another study focused on the synthesis, characterization, and molecular docking of E-MBPC, a compound similar to your query. The research discusses its potential as an anti-diabetic agent based on docking results, emphasizing the role of such compounds in drug design and pharmacological studies (Karrouchi et al., 2021).

Propriétés

IUPAC Name |

N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-19-23(24(31)30(29(19)2)22-16-10-5-11-17-22)18-27-28-25(32)26(33,20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-18,33H,1-2H3,(H,28,32)/b27-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNHLEQCJRBWTD-OVVQPSECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-furylmethylene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5535378.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)

![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)